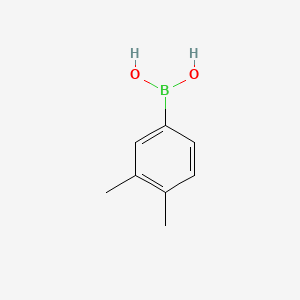

3,4-Dimethylphenylboronic acid

Description

Significance of Arylboronic Acids in Modern Synthetic Chemistry

Arylboronic acids, characterized by the general formula Ar-B(OH)₂, are a class of organoboron compounds that have become indispensable in modern organic synthesis. pharmiweb.comboronmolecular.com Their prominence is largely due to their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govlibretexts.org This reaction has revolutionized the synthesis of biaryls, styrenes, and conjugated dienes, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.comfujifilm.com Beyond their utility in C-C bond formation, arylboronic acids also participate in the formation of carbon-heteroatom bonds, including C-N, C-O, and C-S bonds. nih.govmackenzie.br Their stability, low toxicity, and ease of handling contribute to their widespread use as versatile and "green" reagents in chemical synthesis. boronmolecular.comnih.gov

Historical Context and Evolution of Research on Boronic Acids

The history of boronic acids dates back to 1860, when Edward Frankland first reported the synthesis of ethylboronic acid. pharmiweb.comwikipedia.org However, it was the development of the Suzuki-Miyaura coupling reaction by Akira Suzuki and Norio Miyaura in 1981 that brought arylboronic acids to the forefront of organic chemistry. libretexts.org This Nobel Prize-winning work opened the door to a vast array of synthetic possibilities. Over the years, research has focused on expanding the scope of boronic acid reactions, developing more efficient catalysts, and understanding the nuances of their reactivity. libretexts.org More recently, a new area of research has emerged recognizing that arylboronic acids can also serve as precursors to aryl radicals through oxidative carbon-boron bond cleavage, further broadening their synthetic utility. nih.govrsc.org

Position of 3,4-Dimethylphenylboronic Acid within the Class of Arylboronic Acids

This compound belongs to the family of substituted phenylboronic acids. cymitquimica.com The presence of two methyl groups on the phenyl ring at the 3 and 4 positions influences its electronic and steric properties, which in turn affects its reactivity and solubility. cymitquimica.com These substituents can modulate the pKa of the boronic acid and influence the stability of intermediates in catalytic cycles. nih.govmdpi.com The specific substitution pattern of this compound makes it a valuable reagent for creating specific structural motifs in target molecules where this particular substituted phenyl group is required.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a key intermediate in organic synthesis. cymitquimica.com A major area of investigation is its use in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of complex organic molecules. cymitquimica.com It is also explored as a building block in medicinal chemistry for the development of new pharmaceutical compounds and in materials science for the creation of novel organic materials. mackenzie.brcymitquimica.com The ability of the boronic acid group to form reversible complexes with diols has also led to its investigation in the development of sensors and drug delivery systems. wikipedia.orgcymitquimica.com

Chemical and Physical Properties of this compound

The utility of this compound in various chemical applications is underpinned by its distinct chemical and physical characteristics.

Chemical Structure and Formula

This compound is an organoboron compound with the chemical formula C₈H₁₁BO₂. cymitquimica.commatrix-fine-chemicals.comscbt.com Its structure consists of a phenyl ring substituted with two methyl groups at the 3 and 4 positions and a boronic acid functional group (-B(OH)₂) at the 1 position. cymitquimica.com

Key Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the interactive data table below. This compound is typically a white to off-white solid and is soluble in polar organic solvents. cymitquimica.com

| Property | Value |

| Molecular Weight | 149.98 g/mol matrix-fine-chemicals.comchemscene.com |

| Melting Point | Data not available in search results |

| Appearance | White to off-white solid cymitquimica.com |

| Solubility | Soluble in polar organic solvents cymitquimica.com |

Synthesis and Manufacturing Processes

The synthesis of this compound can be achieved through various methods, both on a laboratory and industrial scale.

Common Laboratory-Scale Synthesis Methods

A prevalent laboratory method for synthesizing arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard reagent, with a trialkyl borate (B1201080). For instance, 3,5-dimethylphenylmagnesium bromide can be reacted with trimethyl borate, followed by acidic hydrolysis to yield 3,5-dimethylphenylboronic acid. chemicalbook.com A similar principle can be applied to synthesize the 3,4-dimethyl isomer.

Alternative Laboratory-Scale Synthesis Methods

Other synthetic routes to arylboronic acids include the palladium-catalyzed cross-coupling reaction of aryl halides with diboronic acid reagents and the direct C-H borylation of aromatic compounds catalyzed by transition metals. nih.gov

Industrial-Scale Manufacturing Processes

While specific industrial-scale processes for this compound are not detailed in the provided search results, the general methods used in the laboratory are often adapted and optimized for larger-scale production. These processes would prioritize cost-effectiveness, safety, and efficiency.

Role of this compound in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, and this compound is a valuable participant in this transformation.

Mechanism of Action in the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (in this case, the 3,4-dimethylphenyl group) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the Pd(0) catalyst. libretexts.org

Specific Examples of its Application in Forming Biaryl Compounds

This compound is used to introduce the 3,4-dimethylphenyl moiety into a wide range of molecules. For example, it can be coupled with various aryl halides to produce substituted biaryl compounds. fujifilm.com

Advantages of Using this compound in Suzuki-Miyaura Coupling

The use of this compound in Suzuki-Miyaura coupling offers several advantages. The boronic acid itself is generally stable and easy to handle. nih.gov The reaction conditions are often mild, and the byproducts are typically non-toxic and easily removed. nih.gov The presence of the dimethyl substituents can influence the electronic properties of the aryl group, which can be advantageous in tuning the properties of the final product.

Applications in Medicinal Chemistry and Drug Discovery

The unique properties of boronic acids have led to their increasing use in the field of medicinal chemistry.

Use as a Building Block for Pharmaceutical Compounds

This compound serves as a valuable building block in the synthesis of complex organic molecules with potential pharmaceutical applications. cymitquimica.com The introduction of the 3,4-dimethylphenyl group can be a key step in creating molecules with desired biological activities.

Role in the Synthesis of Biologically Active Molecules

Boronic acids, in general, have shown promise in drug design. nih.gov The boron atom can act as a key substructure, for instance, by binding to the active sites of enzymes. wikipedia.org The replacement of other functional groups with a boronic acid moiety has been shown to improve the pharmacokinetic properties of some drug candidates. nih.gov

Applications in Materials Science

The versatility of arylboronic acids extends beyond medicinal chemistry into the realm of materials science.

Use in the Synthesis of Organic Light-Emitting Diodes (OLEDs) and Other Advanced Materials

Arylboronic acids are utilized in the synthesis of conjugated polymers and other organic materials with interesting electronic and optical properties. These materials have applications in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced technologies. boronmolecular.com The specific properties of the resulting materials can be tuned by varying the substituents on the arylboronic acid, making compounds like this compound useful for creating materials with tailored characteristics.

Comparative Analysis with Other Arylboronic Acids

The utility of this compound can be better understood by comparing it with other substituted phenylboronic acids.

Comparison of Reactivity and Stability with Other Substituted Phenylboronic Acids

The reactivity of arylboronic acids is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, like the methyl groups in this compound, can affect the rate and efficiency of cross-coupling reactions. The position of the substituents also plays a crucial role in the steric hindrance around the boronic acid group, which can impact its reactivity. nih.gov

Unique Advantages in Specific Synthetic Contexts

The specific substitution pattern of this compound provides it with a unique profile of reactivity and steric properties. This can be advantageous in syntheses where a particular electronic or steric environment is required to achieve a desired outcome or to control regioselectivity in reactions with poly-substituted substrates. beilstein-journals.org

Propriétés

IUPAC Name |

(3,4-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVZJKOYSOFXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370239 | |

| Record name | 3,4-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55499-43-9 | |

| Record name | 3,4-Dimethylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55499-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,4 Dimethylphenylboronic Acid

Established Synthetic Pathways to 3,4-Dimethylphenylboronic Acid

The traditional synthesis of this compound relies on well-documented chemical transformations that have been refined over time. These methods are foundational in organoboron chemistry and are widely employed in both academic and industrial settings.

Grignard Reagent-Based Syntheses

A cornerstone in the synthesis of arylboronic acids is the reaction involving Grignard reagents. sigmaaldrich.com This approach is characterized by its reliability and straightforward execution. The general process begins with the formation of a Grignard reagent from an appropriate aryl halide. For this compound, the starting material is typically 4-bromo-1,2-dimethylbenzene.

The synthesis proceeds in two main steps:

Formation of the Grignard Reagent : Magnesium metal reacts with 4-bromo-1,2-dimethylbenzene in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 3,4-dimethylphenylmagnesium bromide. sigmaaldrich.com

Borylation and Hydrolysis : The freshly prepared Grignard reagent is then reacted with a trialkyl borate (B1201080), most commonly trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C) to form a boronate ester. chemicalbook.com This intermediate is subsequently hydrolyzed, typically with an aqueous acid like hydrochloric acid (HCl), to yield the final product, this compound. chemicalbook.com

Palladium-Catalyzed Approaches

The advent of transition-metal catalysis has revolutionized the synthesis of boronic acids, with palladium-catalyzed cross-coupling reactions offering a powerful alternative to traditional methods. illinois.edu The Suzuki-Miyaura coupling is a prominent example of the utility of boronic acids, and related palladium-catalyzed borylation reactions provide direct access to these valuable compounds from aryl halides or triflates. illinois.edunih.gov

A key advantage of this approach is its compatibility with a wider range of functional groups compared to the more reactive Grignard reagents. nih.gov The direct synthesis of arylboronic acids can be achieved by reacting an aryl halide, such as 4-chloro-1,2-dimethylbenzene, with a boron source like tetrahydroxydiboron (B82485) (B₂(OH)₄) or bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govnih.gov

The catalytic cycle generally involves:

Oxidative Addition : The palladium(0) catalyst adds to the aryl halide. mdpi.com

Transmetalation : The boron reagent coordinates to the palladium complex. mdpi.com

Reductive Elimination : This step is typically part of the subsequent coupling reaction where the boronic acid is used, rather than its synthesis. For the synthesis itself, the process stops after the formation of the boron-carbon bond and regeneration of the catalyst. mdpi.com

Optimization studies have identified effective catalyst systems, such as the use of Pd(OAc)₂ with a phosphine (B1218219) ligand like X-Phos, to achieve high yields. nih.gov

Other Established Chemical Transformations

Beyond Grignard reagents and palladium catalysis, other transformations can yield arylboronic acids. One such method involves the reaction of organolithium reagents with borate esters. This pathway is analogous to the Grignard-based synthesis but uses a more reactive organometallic intermediate. The organolithium compound is generated by reacting an aryl halide with an alkyllithium reagent, such as n-butyllithium, and is then quenched with a borate ester followed by hydrolysis. While effective, the high reactivity of organolithium reagents can limit the functional group tolerance of the reaction.

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods for preparing this compound. These innovations often aim to reduce the number of synthetic steps and optimize reaction parameters for higher yields and purity.

One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages by minimizing purification steps, reducing solvent waste, and saving time. In the context of boronic acid synthesis, a one-pot approach can involve generating the reactive organometallic species and performing the borylation in the same reaction vessel. ingentaconnect.com

For example, carrying out the Grignard-based synthesis under Barbier conditions is a form of one-pot reaction. researchgate.net In this setup, the aryl halide, magnesium metal, and the boron-containing substrate are all present in the flask from the beginning. google.com This method can suppress the formation of byproducts by keeping the concentration of the highly reactive Grignard reagent low at any given time, as it reacts with the boron source as soon as it is formed. ingentaconnect.com This technique has been shown to be effective for the synthesis of various alkyl-phenylboronic acids. ingentaconnect.com

Optimization of Reaction Conditions and Yields

Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors that are often investigated include the choice of solvent, reaction temperature, and the molar ratio of reactants. ingentaconnect.com

Protecting Group Strategies in Synthesis

In the synthesis of complex molecules, the boronic acid functional group of this compound can be temporarily masked using protecting groups. This strategy is often employed to prevent undesired side reactions or to control the sequence of bond formation in multi-step syntheses. Common protecting groups for boronic acids include N-methyliminodiacetic acid (MIDA), diols to form boronate esters (such as pinacol (B44631) esters), and conversion to trifluoroborate salts.

The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its removal to regenerate the free boronic acid. For instance, MIDA boronates are known for their exceptional stability across a wide range of reaction conditions, including chromatography, yet can be readily deprotected under mild aqueous basic conditions. sigmaaldrich.comnih.gov This allows for the sequential and controlled use of the boronic acid functionality in iterative cross-coupling reactions. sigmaaldrich.com

Pinacol esters are another widely used protecting group, offering good stability and compatibility with many synthetic transformations. chem-station.com The formation of the pinacol ester from this compound would proceed via condensation with pinacol. Deprotection to the free boronic acid can be achieved under acidic conditions or through oxidative cleavage.

Trifluoroborate salts represent a third major class of protected boronic acids. wikipedia.org These salts are typically crystalline, air-stable solids that are easily handled. The conversion of this compound to its corresponding potassium trifluoroborate salt can be achieved by reaction with potassium hydrogen fluoride (B91410) (KHF₂). wikipedia.org The trifluoroborate is generally unreactive in Suzuki-Miyaura coupling reactions until activated, for example, by a Lewis acid or by slow hydrolysis to the boronic acid in situ. wikipedia.org

Table 1: Comparison of Common Protecting Groups for Boronic Acids

| Protecting Group | Structure of Protected this compound | Key Advantages | Typical Deprotection Conditions |

| N-Methyliminodiacetic acid (MIDA) | 2-(3,4-dimethylphenyl)-6-methyl-1,3,6,2-dioxazaborocan-4,8-dione | High stability, compatibility with chromatography, enables iterative cross-coupling. sigmaaldrich.comnih.govsigmaaldrich.com | Mild aqueous base (e.g., NaOH, NaHCO₃). nih.govsigmaaldrich.comchem-station.com |

| Pinacol | 2-(3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Good stability, widely used in Suzuki-Miyaura coupling. chem-station.com | Acidic hydrolysis or oxidative cleavage (e.g., NaIO₄). chem-station.com |

| Trifluoroborate (BF₃⁻K⁺) | Potassium trifluoro(3,4-dimethylphenyl)borate | Crystalline, air-stable solid, tunable reactivity. wikipedia.org | Hydrolysis (often in situ) to the boronic acid. wikipedia.org |

Preparation of Derivatives and Analogs of this compound

The boronic acid functionality of this compound serves as a versatile handle for the synthesis of a wide range of derivatives and analogs. A primary application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.

This reaction enables the coupling of this compound with various aryl, heteroaryl, vinyl, or alkyl halides and triflates to produce a diverse array of biaryl and other substituted aromatic compounds. The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be tailored to the specific substrates being coupled. researchgate.netnih.govresearchgate.net For instance, the coupling of this compound with a heterocyclic halide can lead to the formation of complex, nitrogen-containing heterocyclic structures, which are prevalent scaffolds in medicinal chemistry. nih.govsemanticscholar.org

The synthesis of substituted biaryls is a particularly valuable application. By coupling this compound with a range of substituted aryl halides, a library of biaryl compounds with varying electronic and steric properties can be generated. These compounds are of significant interest in materials science and as intermediates for the synthesis of pharmaceuticals.

Beyond Suzuki-Miyaura coupling, the boronic acid moiety can be transformed into other functional groups. For example, oxidation of the carbon-boron bond can lead to the corresponding phenol, 3,4-dimethylphenol. This transformation provides a synthetic route to substituted phenols that may not be readily accessible through other methods.

Table 2: Examples of Derivatives and Analogs Prepared from this compound

| Derivative/Analog Class | General Reaction Scheme | Reactant | Key Application/Significance |

| Biaryl Compounds | Aryl or Heteroaryl Halide/Triflate | Building blocks for pharmaceuticals, agrochemicals, and materials. researchgate.net | |

| Substituted Olefins | Vinyl Halide/Triflate | Synthesis of stilbene (B7821643) analogs and other conjugated systems. | |

| Nitrogen-Containing Heterocycles | Halogenated Heterocycle | Core structures in many biologically active compounds. nih.govsemanticscholar.org | |

| 3,4-Dimethylphenol | Oxidizing Agent (e.g., H₂O₂) | Access to substituted phenolic compounds. |

Catalytic Applications of 3,4 Dimethylphenylboronic Acid and Its Derivatives

Role in Cross-Coupling Reactions

3,4-Dimethylphenylboronic acid is a valuable organoboron compound, primarily utilized as a reagent in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon (C-C) bonds. Its structural characteristics, featuring a phenyl ring substituted with two methyl groups and a boronic acid functional group, make it a versatile building block in organic synthesis.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.orgharvard.edu This reaction is widely employed for creating biaryl structures, conjugated dienes, and styrenes. libretexts.orgharvard.edu this compound serves as an effective coupling partner in these transformations, valued for its stability, low toxicity, and commercial availability. libretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition : The cycle initiates with the oxidative addition of an organohalide (Ar-X) to a palladium(0) complex (Pd(0)L_n), forming a palladium(II) intermediate (Ar-Pd(II)-X L_n). libretexts.org This step is often the rate-determining step of the reaction. harvard.edu The reactivity of the organohalide is dependent on the halogen, with the typical trend being I > OTf > Br >> Cl. harvard.edu

Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is crucial for this step. The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)3]−), which then reacts with the palladium(II) complex to form a new diorganopalladium(II) intermediate (Ar-Pd(II)-Ar'L_n) and displaces the halide. harvard.eduyoutube.com

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate, which forms the desired C-C bond in the final product (Ar-Ar') and regenerates the active palladium(0) catalyst, allowing the cycle to continue. libretexts.orgyoutube.com

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and tolerance of a wide variety of functional groups on both the organohalide and the organoboron partner.

Organohalide Substrates : A wide range of aryl, vinyl, and alkyl halides and triflates can be used. While aryl iodides and bromides are highly reactive, advancements in catalyst systems have enabled the efficient use of less reactive but more readily available aryl chlorides. libretexts.org

Organoboron Substrates : this compound, as a representative arylboronic acid, can be coupled with a diverse array of organohalides. The reaction generally tolerates various functional groups, including esters, ketones, and nitro groups, which might not be compatible with other coupling methods like Grignard or organolithium reactions. However, highly reactive organoboron compounds or the use of strong reducing agents can sometimes lead to dehalogenation of the coupling partner as a side reaction. youtube.com

Functional Group Tolerance : The mild reaction conditions of the Suzuki coupling allow for the presence of many functional groups, a key advantage in the synthesis of complex molecules. youtube.com However, certain substrates can present challenges. For instance, sterically hindered substrates may require more reactive catalysts or higher temperatures to achieve good yields. researchgate.net The coupling of heteroaromatic compounds can also be challenging and may require specific optimization of reaction conditions. mdpi.com

Below is an illustrative table of potential couplings with this compound, based on the general substrate scope of the Suzuki-Miyaura reaction.

| Aryl Halide Partner | Catalyst/Ligand System (Example) | Base (Example) | Solvent (Example) | Expected Product |

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-Methoxy-3',4'-dimethyl-1,1'-biphenyl |

| 1-Iodonaphthalene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 1-(3,4-Dimethylphenyl)naphthalene |

| 2-Chloropyridine | Pd₂ (dba)₃ / XPhos | Cs₂CO₃ | t-Butanol | 2-(3,4-Dimethylphenyl)pyridine |

| Methyl 4-bromobenzoate | PdCl₂(dppf) | Na₂CO₃ | DMF | Methyl 3',4'-dimethyl-[1,1'-biphenyl]-4-carboxylate |

This table is illustrative and specific reaction conditions may require optimization.

The choice of ligand and solvent plays a critical role in the efficiency and selectivity of the Suzuki-Miyaura reaction.

Ligand Effects : The ligand stabilizes the palladium catalyst and modulates its reactivity. Electron-rich and bulky phosphine (B1218219) ligands, such as trialkylphosphines (e.g., P(t-Bu)₃) and dialkylbiaryl phosphines (e.g., SPhos, XPhos), are often highly effective. libretexts.org These ligands facilitate the oxidative addition step and promote the reductive elimination step. The structure of the ligand can also influence the stereochemical outcome of the reaction, which is crucial when working with stereodefined substrates.

Solvent Effects : The solvent influences the solubility of the reagents and the catalyst, and can affect the reaction rate and selectivity. Common solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), often in combination with water to dissolve the inorganic base. harvard.edu Aqueous and biphasic systems are not only effective but also align with the principles of green chemistry. researchgate.net The polarity of the solvent can be a determining factor; for example, polar solvents can stabilize anionic transition states that occur during the catalytic cycle. However, the effect of the solvent can be complex and not solely dependent on its dielectric constant.

The following table summarizes the general effects of different ligands and solvents on Suzuki-Miyaura couplings.

| Component | Type | General Effect |

| Ligand | Triphenylphosphine (PPh₃) | Standard, widely used, effective for many applications. |

| Trialkylphosphines (e.g., PCy₃, P(t-Bu)₃) | Highly electron-donating and bulky, effective for less reactive chlorides. | |

| Dialkylbiarylphosphines (e.g., Buchwald ligands) | Very effective for a broad range of substrates, including challenging ones. | |

| N-Heterocyclic Carbenes (NHCs) | Strong electron donors, provide high catalyst stability. | |

| Solvent | Toluene, Benzene | Common non-polar solvents, often used with an aqueous phase for the base. |

| Dioxane, THF | Polar aprotic ethers, widely used and effective for many couplings. | |

| DMF, DMAc | Highly polar aprotic solvents, can increase reaction rates. | |

| Water, Ethanol/Water | "Green" solvent systems, effective for many substrates and water-soluble catalysts. |

The Suzuki-Miyaura reaction is a powerful tool in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. Boronic acids are essential building blocks for generating chemical libraries to explore structure-activity relationships in drug discovery. researchgate.netchem-space.comresearchgate.net The reaction's tolerance for a wide range of functional groups allows for its use in late-stage functionalization, where a C-C bond can be formed on a molecule that already possesses significant complexity.

Beyond C-C bond formation, arylboronic acids like this compound are also substrates in other types of metal-catalyzed cross-coupling reactions. A notable example is the formation of carbon-phosphorus (C-P) bonds, which is crucial for the synthesis of organophosphorus compounds widely used as ligands, in materials science, and in medicinal chemistry.

While the traditional methods for C-P bond formation often involve harsh reagents, modern cross-coupling reactions offer milder and more functional-group-tolerant alternatives. Both palladium and copper-based catalytic systems have been developed for the coupling of arylboronic acids with various phosphorus-containing compounds.

For example, a copper-catalyzed method has been developed for the coupling of arylboronic acids with H-phosphonate diesters using a Cu₂O/1,10-phenanthroline system. nih.gov This represents an efficient route to aryl phosphonates. Additionally, cobalt-catalyzed systems have been reported for the cross-coupling of arylboronic acids with phosphites in the presence of zinc powder, offering a less expensive and non-toxic alternative to palladium. mdpi.com

The following table presents examples of C-P bond-forming reactions using arylboronic acids.

| Arylboronic Acid | Phosphorus Reagent | Catalyst System | Base | Solvent | Product Type |

| Phenylboronic acid | Diethyl phosphite | CoCl₂ / Zinc | Cs₂CO₃ | Acetonitrile (B52724) | Aryl phosphonate |

| Phenylboronic acid | Diethyl H-phosphonate | Cu₂O / 1,10-phenanthroline | - | - | Diethyl phenylphosphonate |

This table is illustrative of C-P coupling reactions with arylboronic acids.

Extensive Research Reveals Limited Catalytic Applications for this compound in Specified Reactions

Following a comprehensive review of available scientific literature, it has been determined that there is a notable lack of specific research detailing the use of This compound as a catalyst for the organocatalytic reactions outlined in the user's request. While the broader class of arylboronic acids is known to catalyze various organic transformations, specific data, detailed research findings, and interactive data tables for this compound in the roles of activating carboxylic acids for amidation, mediating cycloaddition and condensation reactions, or in catalyzing polymerization and organometallic compound synthesis could not be located.

The primary and well-documented application of this compound in the chemical literature is as a reagent, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. cymitquimica.com Its role as a building block in organic synthesis and materials science is established, but its utility as a catalyst for the specified transformations is not a prominent feature of its known chemical behavior. cymitquimica.com

General Catalytic Profile of Arylboronic Acids

While specific data for the 3,4-dimethyl substituted compound is unavailable, the general catalytic functions of arylboronic acids can be summarized as follows:

Organocatalysis Utilizing Boronic Acid Moieties

Arylboronic acids are recognized as versatile organocatalysts due to their Lewis acidic nature and their ability to form reversible covalent bonds with hydroxyl groups. rsc.org This interaction allows for the activation of substrates in a variety of reactions.

Activation of Carboxylic Acids in Amidation Reactions: Boronic acid catalysis (BAC) can be employed for the direct formation of amides from carboxylic acids and amines, presenting a greener, atom-economical alternative to traditional methods that require stoichiometric activating agents. The mechanism generally involves the electrophilic activation of the carboxylic acid, which facilitates nucleophilic attack by the amine. rsc.org Water is produced as the only by-product. The catalytic activity is influenced by the electronic properties of the substituents on the phenyl ring.

Cycloaddition Reactions (e.g., Diels-Alder): Arylboronic acids can act as Lewis acid catalysts to promote cycloaddition reactions like the Diels-Alder reaction. rsc.org The boronic acid can activate unsaturated carboxylic acids, lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the dienophile and accelerating the reaction. rsc.org Boron-tethering strategies have also been developed where the boronic acid serves to bring the diene and dienophile together, facilitating an intramolecular cycloaddition. rsc.org

Condensation Reactions: The Lewis acidity of boronic acids enables them to catalyze various condensation reactions. This often involves the activation of a carbonyl group or the formation of a boronate ester intermediate which then participates in the key bond-forming step.

Catalysis in Polymerization and Organometallic Compound Synthesis

The role of boronic acids as catalysts in polymerization is an emerging area. In the synthesis of organometallic compounds, boronic acids and their derivatives are overwhelmingly used as reagents (e.g., in transmetalation steps) rather than as catalysts.

Applications in Medicinal Chemistry and Drug Discovery

Precursor in the Synthesis of Biologically Active Compounds

3,4-Dimethylphenylboronic acid serves as a fundamental starting material for synthesizing compounds with established pharmacological relevance. Its dimethylphenyl moiety can be strategically incorporated into target molecules to enhance or modulate their biological effects.

Pyrazole (B372694) derivatives are a well-known class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. slideshare.net The synthesis of substituted pyrazoles often involves the formation of carbon-carbon bonds to attach various functional groups to the pyrazole core.

One powerful method for achieving this is the Suzuki coupling reaction, which joins an arylboronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. nih.gov In this context, this compound can be used to introduce the 3,4-dimethylphenyl group onto a pyrazole ring system. For instance, the coupling of a halogenated pyrazole derivative with this compound would yield a 3,4-dimethylphenyl-substituted pyrazole. This synthetic strategy allows for the creation of libraries of novel pyrazole compounds for screening and development as potential therapeutic agents. nih.govnih.gov

Carbazole (B46965) derivatives are another class of compounds that are of significant interest in medicinal chemistry, with many exhibiting antimicrobial and anti-inflammatory activities. nih.gov The synthesis of certain carbazole structures often proceeds through a key intermediate, a substituted biphenyl (B1667301), which is then cyclized to form the tricyclic carbazole system.

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a cornerstone for the synthesis of these biphenyl intermediates. nih.gov Arylboronic acids, such as this compound, are reacted with aryl halides to construct the necessary biphenyl backbone. For example, a study focused on creating biphenyl and dibenzofuran (B1670420) derivatives as potential antibacterial agents utilized Suzuki coupling as the key synthetic step. nih.gov While the study highlighted the use of 3,4,5-trimethoxyphenylboronic acid, the methodology is directly applicable to other substituted phenylboronic acids, demonstrating how the 3,4-dimethylphenyl group could be incorporated to produce novel carbazole precursors. nih.govnih.gov

Role in Drug Development and Design

Beyond being a simple precursor, this compound and its derivatives play a more intricate role in the strategies of modern drug design, facilitating specific chemical transformations and enabling the synthesis of important pharmaceutical classes.

Arylboronic acids, including this compound, readily react with diols, such as pinacol (B44631), to form cyclic boronate esters. enamine.netboronmolecular.com These esters, for example, this compound pinacol ester, are often more stable, less prone to dehydration, and more soluble in organic solvents compared to the corresponding boronic acids. enamine.net

This transformation is highly valuable in multi-step pharmaceutical syntheses. Boronate esters exhibit high functional group compatibility and can be used in transition-metal-free borylation reactions. enamine.net This avoids potential contamination of the final pharmaceutical product with residual heavy metals from catalysts, which is a significant advantage in drug manufacturing. enamine.net The stability and predictable reactivity of boronate esters make them ideal reagents for the controlled and efficient construction of complex drug molecules. enamine.netsigmaaldrich.comsigmaaldrich.com

The rise of antibiotic-resistant bacteria presents a major global health challenge, necessitating the development of new antibacterial agents. nih.govmdpi.com Research has shown that biphenyl and dibenzofuran derivatives can exhibit potent antibacterial activity against resistant strains. nih.gov The synthesis of these compounds relies heavily on the Suzuki coupling reaction, where an arylboronic acid is a key reactant. A study demonstrated the synthesis of a series of biphenyl derivatives with significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacteria. nih.gov Compounds derived from these syntheses showed potent inhibitory activities, highlighting the role of arylboronic acids as building blocks for novel antibiotics. nih.gov

Similarly, boron-containing compounds, particularly a class known as benzoxaboroles, have been developed as effective antifungal agents. mdpi.com These are typically synthesized from substituted phenylboronic acids. The synthesis of one potent antifungal benzoxaborole, which showed activity against various fungi including C. albicans and A. fumigatus, illustrates the utility of boronic acid derivatives in creating new antifungal drugs. mdpi.com

Investigation of Biological Activities of Derived Compounds

The ultimate goal of using this compound in synthesis is to produce new molecules with useful biological effects. The investigation of these derived compounds has yielded promising results.

In the field of antibacterial research, compounds synthesized using arylboronic acids have shown significant efficacy. For example, the biphenyl derivative 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) demonstrated a minimum inhibitory concentration (MIC) as low as 3.13 μg/mL against MRSA. nih.gov Another compound, 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) , was also highly active. nih.gov The structure-activity relationship studies indicated that the substituents on the biphenyl rings, introduced via the boronic acid, were crucial for the observed antibacterial effects. nih.gov

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Citation |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 µg/mL | nih.gov |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Carbapenems-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin | nih.gov |

| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 µg/mL | nih.gov |

| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis | 6.25 µg/mL | nih.gov |

| 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e) | Carbapenems-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin | nih.gov |

In antifungal research, benzoxaborole derivatives have shown broad-spectrum activity. One synthesized compound displayed potent inhibition against T. rubrum, T. mentagrophytes, C. albicans, C. neoformans, and A. fumigatus, with MIC values ranging from 0.25 to 1 µg/mL. mdpi.com These findings underscore the importance of substituted boronic acids as foundational elements in the discovery of new antimicrobial drugs.

Potential in Protein and Hormone Stabilization Studies

The ability of boronic acids to interact with diol-containing molecules extends to their potential application in stabilizing proteins and hormones. mdpi.com This interaction can be harnessed to modulate the structure and function of these biomolecules.

Applications in Materials Science

Utilization in the Production of Advanced Materials

The reactivity of 3,4-dimethylphenylboronic acid makes it a valuable component in the synthesis of advanced materials. The boronic acid group allows for various chemical transformations, most notably the Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is instrumental in creating complex organic molecules that form the basis of many advanced materials.

This compound is utilized in the synthesis of specialized polymers and nanomaterials. cymitquimica.com The incorporation of this boronic acid derivative into polymer chains can impart specific functionalities, such as the ability to interact with diols. This property is particularly relevant in the development of "smart" polymers that can respond to specific stimuli, like the presence of sugars.

In the realm of nanomaterials, phenylboronic acid derivatives, including the 3,4-dimethylphenyl variant, have been explored for modifying nanoparticles. For instance, nanoparticles functionalized with phenylboronic acid have been developed for targeted drug delivery systems. These modified nanoparticles can exhibit enhanced interaction with specific biological targets, such as cancer cells that overexpress certain glycoproteins. nih.gov

A notable application involves the use of boronic acid-modified nanomaterials in biomedical applications. These materials leverage the ability of the boronic acid group to form reversible covalent bonds with diols, which are present in many biological molecules. This interaction is key to their function in areas like targeted drug delivery and biosensing. nih.gov

Role in Chemical Sensor Development

The ability of the boronic acid group in this compound to reversibly bind with diols makes it an excellent candidate for the development of chemical sensors. cymitquimica.com This interaction forms the basis for detecting a variety of analytes, particularly those containing vicinal diol functionalities.

A significant application of boronic acid-based sensors is in the detection of specific biomolecules, most notably carbohydrates (sugars). The boronic acid moiety can form stable cyclic esters with the cis-diol groups present in many sugars. This binding event can be designed to produce a detectable signal, such as a change in fluorescence or color.

Research has demonstrated the potential of boronic acid-functionalized materials, such as carbon dots, for the sensitive detection of glucose. nih.gov In these systems, the interaction between the boronic acid and glucose leads to a measurable change in the material's optical properties, allowing for the quantification of glucose concentration. nih.gov This principle is being explored for the development of new and improved glucose monitoring technologies for managing diabetes. nih.gov

The table below summarizes the key features of boronic acid-based sensors for biomolecule detection.

| Feature | Description |

| Recognition Element | Boronic Acid Group (-B(OH)₂) |

| Target Analyte | Molecules with cis-diol groups (e.g., glucose, other sugars) |

| Binding Mechanism | Reversible covalent bond formation (boronate ester) |

| Signal Transduction | Changes in fluorescence, color, or other optical/electrochemical properties |

Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with highly ordered structures and large surface areas. nih.govnih.gov These properties make them attractive for a wide range of applications, including gas storage, separation, and catalysis. nih.govnih.gov this compound can serve as a building block, or "linker," in the synthesis of these advanced materials. bldpharm.com

The synthesis of COFs often involves reversible reactions that allow for the formation of crystalline frameworks. Boronic acids, including this compound, are ideal candidates for this purpose due to the reversible formation of boroxine (B1236090) rings from the dehydration of boronic acid monomers. This process can lead to the creation of highly ordered two-dimensional or three-dimensional porous polymers.

In the design of boron-functionalized porous materials, the geometry and connectivity of the building blocks are crucial. By using linkers with specific symmetries, such as the C₂ symmetry of this compound, in combination with other linkers of different symmetries (e.g., C₃), it is possible to construct COFs with specific network topologies. nih.gov

Similarly, in MOFs, which consist of metal ions or clusters connected by organic linkers, derivatives of this compound can be functionalized to create suitable linkers. For example, 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid has been used to synthesize a variety of MOFs with different metal centers. nih.gov

The porous nature and high surface area of COFs and MOFs make them excellent candidates for adsorption and separation applications. nih.govnih.gov The ability to tune the pore size and chemical functionality of these materials allows for the selective adsorption of specific molecules.

Boron-functionalized porous materials, in general, have shown promise in gas sorption. nih.gov For example, porous boron nitride materials have demonstrated high CO₂ uptake capacity. nih.gov While not directly COFs or MOFs, these materials highlight the potential of boron-containing frameworks in gas separation.

MOFs, including those synthesized with linkers derived from related dimethylphenyl compounds, have been investigated for their gas sorption properties. rsc.org The performance of these materials in separating different gases is often dependent on the specific structure and pore characteristics of the framework. rsc.orgmdpi.com The functionalization of the pores with specific chemical groups can enhance the selectivity for certain adsorbates.

The table below provides a general overview of the properties and applications of COFs and MOFs.

| Property | Description | Potential Applications |

| High Porosity | Large internal surface area and void space. | Gas storage (e.g., hydrogen, methane), adsorption of pollutants. |

| Crystalline Structure | Ordered arrangement of building blocks. | Selective separation of gases and liquids, catalysis. |

| Tunable Functionality | Chemical properties of the pores can be modified. | Chemical sensing, targeted drug delivery. |

Development of Optoelectronic Devices and Nonlinear Optical Materials

The utility of this compound in materials science is prominently demonstrated in its application as a monomer in the synthesis of conjugated polymers for optoelectronic devices, especially for blue light emission in OLEDs. The Suzuki-Miyaura cross-coupling reaction is a primary synthetic route, enabling the incorporation of the 3,4-dimethylphenyl unit into polymer backbones. This reaction is highly valued for its efficiency and tolerance of various functional groups, making it a versatile tool for polymer chemists.

Blue light-emitting polymers are a critical component for full-color displays and solid-state lighting. Polyfluorenes and their copolymers are a class of materials that have been extensively studied for this purpose due to their high photoluminescence quantum efficiencies and good thermal stability. The incorporation of comonomers, such as those derived from this compound, into the polyfluorene backbone is a common strategy to fine-tune the emission color, improve device efficiency, and enhance operational stability.

The synthesis of these copolymers typically involves the palladium-catalyzed Suzuki coupling of a dibromofluorene derivative with a boronic acid, such as this compound. The choice of catalyst, base, and reaction conditions significantly influences the molecular weight and polydispersity of the resulting polymer, which in turn affects its processing and performance in a device. 20.210.105 The 3,4-dimethylphenylene units introduced into the polymer chain can influence the polymer's conformation and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby affecting the color and efficiency of the emitted light.

While specific performance data for OLEDs using polymers derived solely from this compound is not extensively detailed in readily available literature, the general principles of copolymer design provide insight into its potential contributions. The introduction of the 3,4-dimethylphenyl moiety can impact several key properties of the resulting light-emitting polymer:

Solubility and Processability: The methyl groups on the phenyl ring can enhance the solubility of the polymer in common organic solvents, which is crucial for solution-based processing techniques like spin-coating, a common method for fabricating OLEDs. ethz.ch

Morphology: The substitution pattern of the dimethylphenyl group can influence the packing of the polymer chains in the solid state, which affects charge transport and can help to prevent aggregation-induced quenching of the luminescence.

Electronic Properties: The electron-donating nature of the methyl groups can raise the HOMO level of the polymer. This can be strategically used to tune the bandgap and the emission color towards the blue region of the spectrum and to improve charge injection from the anode.

The table below summarizes the typical roles of various components in the synthesis of blue light-emitting copolymers for OLEDs, highlighting the function of the boronic acid monomer.

| Component | Example | Function in Synthesis/Device Performance |

| Dibromo Monomer | 2,7-Dibromo-9,9-dihexylfluorene | Forms the main conjugated backbone of the polymer, providing the fundamental blue emission. The alkyl chains at the 9-position ensure solubility. |

| Boronic Acid Comonomer | This compound | Modifies the electronic properties (HOMO/LUMO levels) to tune the emission color. Enhances solubility and influences polymer morphology. |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄) | Catalyzes the Suzuki-Miyaura cross-coupling reaction to form the polymer chain. |

| Base | Aqueous sodium carbonate or potassium carbonate | Activates the boronic acid for the transmetalation step in the catalytic cycle. |

The principles of molecular design for third-order nonlinear optical (NLO) materials often involve the creation of extended π-conjugated systems. nih.govsemanticscholar.org The Suzuki-Miyaura coupling reaction, utilizing monomers like this compound, is a powerful method for synthesizing such conjugated polymers and oligomers. The delocalized electrons in these systems can exhibit a strong response to an intense external electric field, such as that from a laser, leading to third-order NLO effects.

The incorporation of the 3,4-dimethylphenyl unit can influence the NLO properties by:

Modifying Electron Density: The electron-donating methyl groups can increase the electron density of the π-system, which can enhance the third-order NLO susceptibility.

Altering Molecular Geometry: The substitution pattern can affect the planarity of the conjugated backbone, which in turn influences the extent of π-electron delocalization and the NLO response.

While specific Z-scan data or third-harmonic generation measurements for materials derived exclusively from this compound are not prominently reported, the general strategies for creating NLO polymers often involve the copolymerization of various aromatic and heteroaromatic monomers to optimize the electronic and structural properties for a large NLO response. sigmaaldrich.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. psu.edumdpi.comnih.gov It is widely used to predict molecular geometries, energies, and other chemical properties.

Geometry Optimization and Molecular Structure Analysis

The first step in a DFT study is typically the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms in space, corresponding to the most stable conformation of the molecule. For 3,4-Dimethylphenylboronic acid, the optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles.

Based on studies of similar phenylboronic acid derivatives, the key geometrical parameters of this compound can be predicted. nih.gov The B-O bond lengths in the boronic acid group are expected to be around 1.37 Å, while the C-B bond length would be approximately 1.55 Å. The O-B-O bond angle is anticipated to be in the range of 118-120°, reflecting the sp² hybridization of the boron atom. The phenyl ring, along with the attached methyl and boronic acid groups, would be largely planar.

A representative table of optimized geometrical parameters for a related phenylboronic acid derivative is presented below to illustrate the type of data obtained from such calculations. nih.gov

| Parameter | Bond Length (Å) / Bond Angle (°) |

| B-O1 | 1.372 |

| B-O2 | 1.371 |

| C-B | 1.554 |

| O1-B-O2 | 118.5 |

| C-C-B | 121.3 |

| C-C-C (aromatic) | ~120 |

Table 1: Representative optimized geometrical parameters for a phenylboronic acid derivative based on DFT calculations. Data adapted from a study on diindolylmethane-phenylboronic acid hybrids. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethyl-substituted phenyl ring, while the LUMO would likely be centered on the electron-deficient boronic acid moiety. The energy difference between these orbitals dictates the molecule's reactivity in various chemical transformations. A smaller HOMO-LUMO gap suggests higher reactivity.

The table below presents typical HOMO and LUMO energy values and the corresponding energy gap for a substituted phenylboronic acid, as calculated by DFT.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Table 2: Representative Frontier Molecular Orbital energies for a substituted phenylboronic acid. The specific values for this compound would require dedicated DFT calculations.

Conceptual Reactivity Descriptors

Conceptual DFT provides a framework to quantify various aspects of chemical reactivity through a set of descriptors derived from the variation of energy with respect to the number of electrons. psu.edumdpi.comrsc.org These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. A larger value indicates greater stability.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters can be calculated from the energies of the HOMO and LUMO. The study of these descriptors for this compound would provide a quantitative measure of its reactivity profile.

| Reactivity Descriptor | Value (eV) |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.80 |

Table 3: Representative conceptual reactivity descriptors for a substituted phenylboronic acid. The specific values for this compound would need to be determined through specific calculations.

Molecular Docking Studies and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target.

Ligand-Protein Interactions

Boronic acids are known to interact with the active sites of various enzymes, particularly serine proteases, by forming a covalent bond with the hydroxyl group of a serine residue. nih.govnih.gov Molecular docking simulations of this compound with a model protein would reveal the specific amino acid residues involved in the binding.

The interactions would likely involve:

Covalent bonding: Between the boron atom and a serine hydroxyl group.

Hydrogen bonding: Between the hydroxyl groups of the boronic acid and polar amino acid residues.

Hydrophobic interactions: Between the dimethylphenyl ring and nonpolar residues in the binding pocket.

An illustrative table of potential interactions is provided below.

| Interaction Type | Interacting Residue | Distance (Å) |

| Covalent Bond | Serine | ~1.5 |

| Hydrogen Bond | Aspartate | ~2.8 |

| Hydrophobic Interaction | Phenylalanine | ~3.5 |

Table 4: Illustrative ligand-protein interactions for a boronic acid derivative within a protein active site. Specific interactions for this compound would depend on the target protein.

Thermodynamic Parameters and Stability

Molecular docking simulations can also provide an estimation of the binding affinity, often expressed as a binding energy or a dissociation constant (Kd). nih.govnih.govspringernature.comproquest.com These thermodynamic parameters are crucial for assessing the stability of the ligand-protein complex. A lower binding energy indicates a more stable complex and a higher affinity of the ligand for the protein.

The binding energy is influenced by the sum of all intermolecular interactions, including electrostatic interactions, van der Waals forces, and the desolvation energy. While specific values require detailed calculations with a defined protein target, a representative binding energy for a boronic acid inhibitor would typically be in the range of -5 to -10 kcal/mol.

Computational Modeling of Boroxine (B1236090) Formation and Dynamics

Computational and theoretical investigations have become indispensable tools for elucidating the mechanisms, thermodynamics, and dynamics of boroxine formation from boronic acids. These studies, primarily employing density functional theory (DFT), provide molecular-level insights that complement experimental findings.

The reaction mechanism, as revealed by computational studies, proceeds through the formation of intermediates. acs.orgeckerd.edu The Lewis acidic nature of the boron atom in a boronic acid molecule facilitates an interaction with an oxygen atom from another monomer. acs.org This leads to a transition state where the boron atom becomes tetravalent, which then relaxes by eliminating a water molecule to form a dimer. acs.org This process repeats to form a linear trimer, which subsequently undergoes an intramolecular cyclization to yield the final boroxine ring, releasing a third water molecule. nih.gov The rate-determining steps in this transformation are typically the condensation reactions and the final ring-closure. nih.gov

For arylboronic acids, the electronic nature of the substituents on the phenyl ring plays a significant role in the thermodynamics of boroxine formation. Computational studies on a series of para-substituted phenylboronic acids have shown that electron-donating groups stabilize the boroxine ring relative to its monomers. clockss.orgacs.orgnih.gov This is attributed to the donation of electron density from the phenyl rings into the electron-deficient boron atoms of the boroxine core. clockss.org Conversely, electron-withdrawing groups destabilize the boroxine ring, favoring the monomeric acid form. acs.orgnih.gov

Given that the 3,4-dimethylphenyl group has two electron-donating methyl groups, it is expected to favor the formation of its corresponding boroxine, 2,4,6-tris(3,4-dimethylphenyl)boroxine. The electronic contribution of these groups enhances the stability of the boroxine ring.

Detailed computational research on para-substituted triphenylboroxines provides valuable data that underscores these substituent effects. The table below, derived from DFT calculations, illustrates the calculated enthalpy (ΔH) and Gibbs free energy (ΔG) changes for the formation of various substituted triphenylboroxines from their corresponding boronic acid monomers in a simulated chloroform (B151607) solvent.

| Substituent (para-position) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|

| -OCH3 (electron-donating) | 10.2 | 12.7 |

| -CH3 (electron-donating) | 10.5 | 13.0 |

| -H (neutral) | 11.1 | 13.6 |

| -F (electron-withdrawing) | 11.4 | 13.9 |

| -CN (electron-withdrawing) | 13.2 | 15.7 |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of 3,4-Dimethylphenylboronic acid, with each technique offering unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons and the methyl groups. The chemical shifts (δ) are influenced by the electron-donating nature of the methyl groups and the electron-withdrawing boronic acid moiety. In a typical spectrum, the aromatic protons appear as a set of multiplets in the downfield region, while the two methyl groups give rise to sharp singlets in the upfield region. The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the compound. chemicalbook.com The spectrum will show distinct signals for the two methyl carbons, the four aromatic methine carbons, and the two aromatic quaternary carbons, one of which is bonded to the boron atom. The chemical shift of the carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation. rsc.org

Below is a table summarizing typical predicted NMR data for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.5-7.2 | m | Aromatic CH |

| ¹H | ~2.2 | s | Ar-CH₃ |

| ¹³C | ~140-130 | Aromatic C | |

| ¹³C | ~20-15 | CH₃ |

Table 1: Predicted ¹H and ¹³C NMR data for this compound. Note: 'm' denotes multiplet and 's' denotes singlet.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. chemsrc.com Under typical electron ionization (EI) conditions, the molecule undergoes fragmentation, producing a unique mass spectrum. The molecular ion peak (M+) corresponding to the intact molecule is generally observed. miamioh.edulibretexts.org

Common fragmentation pathways for arylboronic acids involve the loss of water (H₂O) and the boronic acid group [B(OH)₂]. The fragmentation pattern of this compound would also be expected to show peaks corresponding to the stable dimethylphenyl cation. Analysis of these fragments helps to piece together the molecular structure. In some cases, derivatization is used to improve the volatility and provide more specific fragmentation patterns for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. chemsrc.com The IR spectrum displays characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.

Key vibrational modes for this compound include:

O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid, often indicating hydrogen bonding.

C-H stretching: Aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed in the 3000-2850 cm⁻¹ region.

B-O stretching: A strong absorption band, typically found around 1390-1310 cm⁻¹, is indicative of the B-O bond. researchgate.net

B-C stretching: The B-C bond stretching vibration is usually observed in the range of 1190-1000 cm⁻¹. researchgate.net

C=C stretching: Aromatic ring C=C stretching vibrations give rise to one or more bands in the 1600-1450 cm⁻¹ region. researchgate.net

Chromatographic Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purity assessment of this compound. bldpharm.com Due to the polar nature of the boronic acid group, reversed-phase HPLC is a commonly employed method.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. An acid, such as trifluoroacetic acid, is often added to the mobile phase to suppress the ionization of the boronic acid and improve peak shape. researchgate.net Detection is usually achieved using a UV detector, as the aromatic ring of this compound absorbs UV light. The retention time and peak purity can be used to identify and quantify the compound in a sample. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can also be effective for separating aromatic boronic acids. sielc.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and storage conditions for handling 3,4-Dimethylphenylboronic acid in laboratory settings?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. In case of exposure, follow first-aid measures: rinse eyes/skin with water for 15 minutes, and seek medical attention if irritation persists .

- Storage : Store at 0–6°C under inert gas (e.g., argon) to prevent oxidation and boronic acid dimerization. Use airtight containers to minimize moisture absorption, which can reduce reactivity .

Q. What are the common synthetic applications of this compound in organic chemistry?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents (THF, DMF) with aryl halides. Optimize base selection (e.g., Na₂CO₃) to stabilize the boronate intermediate and enhance cross-coupling efficiency.

- Sugar Purification : Structural analogs (e.g., 3,5-dimethylphenylboronic acid) are employed in solvent extraction systems with quaternary ammonium salts (e.g., Aliquat 336) to selectively bind monosaccharides like xylose and glucose .

Q. How do storage conditions impact the stability and reactivity of this compound?

- Methodological Answer :

- Stability : Prolonged exposure to air or moisture leads to dimerization (boroxine formation) or hydrolysis. Monitor purity via HPLC or NMR periodically.

- Best Practices : Use desiccants (e.g., molecular sieves) in storage vials. For long-term stability, store under vacuum or inert gas at sub-ambient temperatures .

Advanced Research Questions

Q. How can this compound be optimized for carbohydrate purification in biomass hydrolysates?

- Methodological Answer :

- Coextractant Systems : Pair with ionic liquids (e.g., Aliquat 336) to enhance partitioning efficiency. Adjust pH to 8–9 to promote boronate-diol ester formation with sugars like xylose.

- Example : In bagasse hydrolysates, 3,5-dimethylphenylboronic acid achieved >90% glucose recovery at 40°C using a 1:1 molar ratio of boronic acid to Aliquat 336 .

- Table 1 : Extraction Efficiency of Monosaccharides

| Coextractant | Sugar | Recovery (%) | Conditions |

|---|---|---|---|

| Aliquat 336 | Xylose | 85–92 | pH 8.5, 40°C |

| TBAB* | Glucose | 78–85 | pH 9.0, 35°C |

| *Tetrabutylammonium bromide |

Q. What spectroscopic and computational methods are effective for characterizing this compound’s structure and reactivity?

- Methodological Answer :

- Spectroscopy : Use B NMR to assess boron coordination (δ ~30 ppm for trigonal planar BO₃). IR spectroscopy identifies B–O stretching (1340–1390 cm⁻¹) and B–C vibrations (680–720 cm⁻¹).

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict vibrational frequencies, electrostatic potential maps, and frontier orbitals. Compare with experimental data to validate electronic effects of methyl substituents .

Q. How do substituent positions (3,4-dimethyl vs. 3,5-dimethyl) influence the acidity and binding affinity of phenylboronic acids?

- Methodological Answer :

- Acidity : The 3,4-dimethyl groups increase steric hindrance, raising the pKa (~8.9) compared to 3,5-dimethyl analogs (pKa ~8.5). Titrate with NaOH and monitor via potentiometry.

- Binding Affinity : Methyl groups at the 3,4-positions reduce diol-binding selectivity due to steric effects. Use fluorescence quenching assays with alizarin red S to quantify binding constants (Kₐ) .

Q. What solvent systems maximize the efficiency of this compound in Suzuki-Miyaura couplings?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., DMF/H₂O) to solubilize both boronic acid and aryl halide. Additives like TBAB improve phase transfer in biphasic systems.

- Optimization : Screen bases (K₂CO₃, CsF) and ligands (XPhos) to enhance catalytic turnover. For electron-deficient aryl halides, higher temperatures (80–100°C) improve yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.